molecular formula C19H18O3S B13102836 Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate

Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate

Cat. No.: B13102836
M. Wt: 326.4 g/mol
InChI Key: USFIUIVCMLSBCQ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate typically involves the esterification of 2-[3-(2-methanethioylphenyl)propanoyl]benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

    Starting Materials: 2-[3-(2-methanethioylphenyl)propanoyl]benzoic acid, ethanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Reaction Conditions: Reflux for several hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The process involves the same starting materials and catalysts but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methanethioyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and aliphatic components allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate can be compared with other esters and aromatic compounds:

    Ethyl benzoate: Similar ester structure but lacks the methanethioyl and propanoyl groups.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate: Similar structure but with a methoxy group instead of a methanethioyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18O3S

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate

InChI

InChI=1S/C19H18O3S/c1-2-22-19(21)17-10-6-5-9-16(17)18(20)12-11-14-7-3-4-8-15(14)13-23/h3-10,13H,2,11-12H2,1H3

InChI Key

USFIUIVCMLSBCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2C=S

Origin of Product

United States

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